4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide
Description
4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is a chemical compound with the molecular formula C11H11F3N2O4 It is characterized by the presence of a nitro group, a trifluoroethoxy group, and a benzamide structure
Properties
IUPAC Name |
4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O4/c12-11(13,14)7-20-6-5-15-10(17)8-1-3-9(4-2-8)16(18)19/h1-4H,5-7H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRUGIUWLDAVFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOCC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide typically involves the reaction of 4-nitrobenzoic acid with 2-(2,2,2-trifluoroethoxy)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 2-(2,2,2-trifluoroethoxy)ethylamine.
Scientific Research Applications
4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro group and trifluoroethoxy moiety are of particular interest in drug design.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets. Studies may focus on its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the trifluoroethoxy group may enhance membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]aniline: Similar structure but with an aniline group instead of a benzamide.
4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]phenol: Contains a phenol group instead of a benzamide.
4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Biological Activity
4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes a nitro group (), a trifluoroethoxy group, and a benzamide backbone, which contribute to its lipophilicity and potential interactions with biological membranes.
Antimicrobial Activity
Research has shown that nitro-containing compounds, including this compound, exhibit significant antimicrobial properties. The mechanism involves the reduction of the nitro group to form reactive intermediates that can bind covalently to DNA, leading to cell death. Studies indicate that compounds with similar structures have demonstrated efficacy against various bacteria and fungi by disrupting their cellular functions .
Anti-inflammatory Properties
Nitro compounds are also recognized for their anti-inflammatory effects. The presence of the nitro group can enhance the compound's ability to inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In vitro studies have shown that derivatives of nitrobenzamides can significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and pain .
- DNA Interaction : Reduction of the nitro group generates reactive species that can bind to DNA, causing damage that triggers apoptosis in microbial cells .
- Cell Membrane Penetration : The trifluoroethoxy moiety enhances lipophilicity, facilitating better penetration through biological membranes .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that nitro derivatives showed effective minimum inhibitory concentrations (MICs) against strains like Candida krusei, highlighting their potential as antifungal agents .
- Anti-inflammatory Activity : Research indicated that certain nitrobenzamide derivatives exhibited potent inhibition of iNOS and COX-2 in vitro, suggesting their utility in treating inflammatory diseases .
- Toxicity Profiles : While exploring the therapeutic potential, it is crucial to evaluate toxicity. Some structurally related compounds have been associated with adverse effects such as agranulocytosis; thus, careful pharmacological profiling is necessary .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
